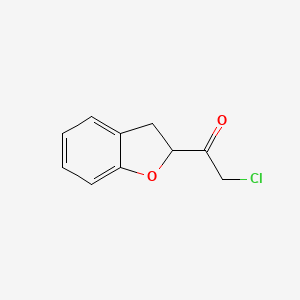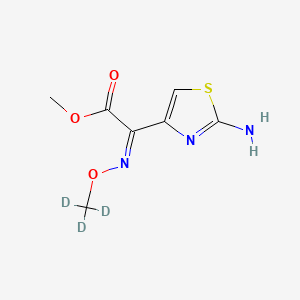
Dimethyl Phosphate-d6 (Major) Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl Phosphate-d6 (Major) Sodium Salt is a deuterated compound where deuterium atoms have replaced the hydrogen atoms in the methyl groups of dimethyl phosphate . This compound is often used as a stable isotope-labeled standard in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl Phosphate-d6 (Major) Sodium Salt involves the substitution of hydrogen atoms in dimethyl phosphate with deuterium atoms. This can be achieved through a series of chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is carried out under strict quality control to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl Phosphate-d6 (Major) Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized phosphate derivatives, while substitution reactions can yield various substituted phosphate compounds .
Applications De Recherche Scientifique
Dimethyl Phosphate-d6 (Major) Sodium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study chemical structures and reactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in quality control and analytical testing to ensure the accuracy and precision of measurements .
Mécanisme D'action
The mechanism of action of Dimethyl Phosphate-d6 (Major) Sodium Salt involves its use as a stable isotope-labeled compound. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound and study its interactions with other molecules. The molecular targets and pathways involved depend on the specific research application and the biological or chemical system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Dimethyl Phosphate-d6 (Major) Sodium Salt include:
Dimethyl Phosphate: The non-deuterated form of the compound.
Trimethyl Phosphate-d9: Another deuterated phosphate compound with three methyl groups.
Diethyl Phosphate-d10: A deuterated phosphate compound with two ethyl groups
Uniqueness
This compound is unique due to its specific isotopic labeling with deuterium, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its stable isotope labeling makes it a valuable tool in various scientific research applications, offering enhanced sensitivity and specificity compared to non-deuterated compounds .
Propriétés
Numéro CAS |
157487-94-0 |
|---|---|
Formule moléculaire |
C2H6NaO4P |
Poids moléculaire |
154.066 |
Nom IUPAC |
sodium;bis(trideuteriomethyl) phosphate |
InChI |
InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1/i1D3,2D3; |
Clé InChI |
LMGRDVWNCARTPS-TXHXQZCNSA-M |
SMILES |
COP(=O)([O-])OC.[Na+] |
Synonymes |
Phosphoric Acid Dimethyl Ester-d6 Sodium Salt; Dimethyl-d6 Monosodium Phosphate; Dimethyl-d6 Sodium Phosphate; Monosodium Dimethyl-d6 Phosphate; Sodium Dimethyl-d6 Phosphate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)





![7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B590234.png)
![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)




